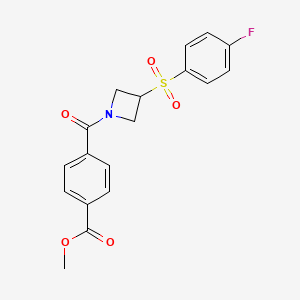

2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gives N-(pyridin-2-yl)furan-2-carboxamide. This compound is then treated with excess P2S5 in anhydrous toluene to afford the corresponding carbothioamide. The carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to yield a compound similar to the one .Molecular Structure Analysis

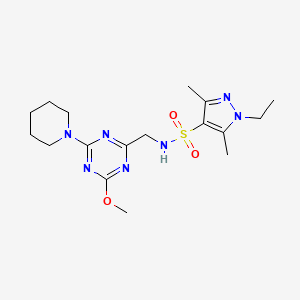

The molecular structure of “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid” is likely to be complex due to the presence of multiple functional groups. The furan ring, phenyl group, thiazole ring, and carboxylic acid group each contribute to the overall structure of the molecule .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, it can undergo electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Scientific Research Applications

Antibacterial Applications

Furan derivatives, including “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid”, have been explored for their potential antibacterial properties . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .

Antimicrobial Drugs

Antimicrobial drugs are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Furan-Containing Compounds

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . As a result, they have been employed as medicines in a number of distinct disease areas .

Anti-Ulcer Applications

Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid” could potentially be used in the treatment of ulcers.

Diuretic Applications

Furan also has diuretic properties . Therefore, “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid” could potentially be used as a diuretic.

Antifungal Applications

It was found that all the compounds inhibited the growth of yeast-like fungi Candida albicans at a concentration of 64 µg/mL . This suggests that “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid” could potentially be used in antifungal applications.

Synthesis of Chiral Furans

This perspective looks at the types of reactions applicable to Furan Platform Chemicals (FPCs) and a variety of methods for the synthesis of chiral furans . “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid” could potentially be used in the synthesis of chiral furans.

Future Directions

The future directions for research on “2-(Furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid” could include further exploration of its synthesis, characterization, and potential applications. Given the biological activity exhibited by similar compounds, it could be of interest in pharmaceutical research .

Mechanism of Action

Target of Action

Furan-containing compounds are known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives are known to participate in electronically divergent processes with the metal catalyst in suzuki–miyaura (sm) coupling reactions . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Furan derivatives are known to be involved in a variety of reactions in organic chemistry and medicinal chemistry .

Pharmacokinetics

The broad application of sm coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .

Result of Action

Furan-containing compounds are known to exhibit a wide range of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

The success of sm coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

properties

IUPAC Name |

2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3S/c16-14(17)11-12(9-5-2-1-3-6-9)19-13(15-11)10-7-4-8-18-10/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAHFYHRAQTNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1487876-87-8 |

Source

|

| Record name | 2-(furan-2-yl)-5-phenyl-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2991345.png)

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2991347.png)

![(1,3-dimethyl-1H-pyrazol-5-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2991351.png)

amine](/img/structure/B2991352.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2991354.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-butenyl N-(4-chlorophenyl)carbamate](/img/structure/B2991356.png)

![2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2991357.png)

![2-(furan-2-yl)-1-(4-methylbenzyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2991358.png)

![3-[(4-bromophenyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2991360.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2991361.png)